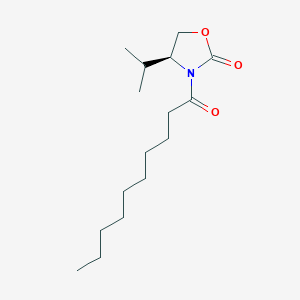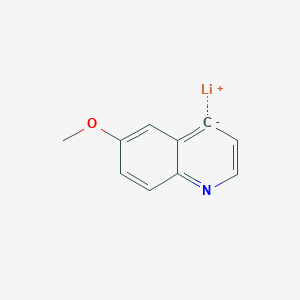
potassium;6-chloro-3-methylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
potassium;6-chloro-3-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of a potassium ion, a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylate group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-chloro-3-methylpyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-methyl-pyridine-2-carboxylic acid.
Neutralization: The carboxylic acid is neutralized with potassium hydroxide (KOH) to form the potassium salt.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-chloro-3-methyl-pyridine-2-carboxylic acid are neutralized with potassium hydroxide.
Purification: The resulting potassium salt is purified through crystallization or other suitable methods to obtain a high-purity product.
化学反応の分析
Types of Reactions
potassium;6-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms.
科学的研究の応用
potassium;6-chloro-3-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of potassium;6-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound is similar in structure but lacks the potassium ion and has a methyl ester group instead of a carboxylate group.
6-Chloropyridine-3-carboxylic acid: This compound is the precursor in the synthesis of potassium;6-chloro-3-methylpyridine-2-carboxylate and lacks the potassium ion.
Uniqueness
This compound is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C7H5ClKNO2 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
potassium;6-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO2.K/c1-4-2-3-5(8)9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
IUTZJUYLKWNRJT-UHFFFAOYSA-M |
正規SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)[O-].[K+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)

![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)











